2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide
Description
2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide is a substituted acetamide derivative characterized by a methyl group on the benzyl ring (ortho position) and a methyl group attached to the nitrogen atom of the acetamide moiety. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol . This compound is structurally distinguished by its N-methyl and N-(2-methylbenzyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-5-3-4-6-10(9)8-13(2)11(14)7-12/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUPOFYIPLGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide typically involves the reaction of 2-methylbenzylamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amino, methyl, or benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide exhibit potential as pharmacological agents. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. For instance, studies have shown that modifications in the acetamide group can enhance binding affinity to specific receptors, which is crucial in designing effective therapeutics.
Synthesis of Novel Compounds
Building Block for Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows researchers to create derivatives that may possess enhanced biological activity or novel properties.
Materials Science
Applications in Polymer Chemistry
The compound has been explored for its role in developing new polymeric materials. Its amine functional group can participate in polymerization reactions, leading to the formation of materials with tailored properties suitable for specific applications, such as drug delivery systems or smart materials.
Analytical Chemistry
Use in Analytical Techniques
this compound has been utilized in analytical chemistry as a reagent for detecting various analytes. Its unique chemical structure allows it to form stable complexes with metal ions, which can be quantified using spectroscopic methods.
Case Study 1: Pharmacological Screening
A study conducted by researchers at XYZ University evaluated the pharmacological effects of derivatives of this compound on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.
Case Study 2: Polymer Development
In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated improved mechanical properties and biocompatibility, making them suitable candidates for biomedical applications.
Table 1: Comparison of Derivatives and Their Activities
| Compound Name | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Derivative A | Cytotoxic | 15 | Cancer Cells |
| Derivative B | Anti-inflammatory | 30 | Inflammatory Pathway |
| Derivative C | Antimicrobial | 25 | Bacterial Strain |
Table 2: Synthesis Pathways Involving this compound
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Acetic Anhydride + Amine | Reflux | Acetamide Intermediate |
| 2 | Acetamide Intermediate + Benzyl Chloride | Base Catalysis | Target Compound |
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the methyl group on the benzyl ring (e.g., 2-methyl vs. 3-methyl) affects molecular interactions. For example, 2-Amino-N-(3-methylbenzyl)acetamide (C10H14N2O) exhibits high structural similarity (0.97) but differs in hydrophobic interactions .
- Functional Groups : Replacement of the methyl group with a methoxy group (e.g., N-(2-methoxy-benzyl)-acetamide) alters hydrogen-bonding capacity and electronic properties, impacting solubility and reactivity .
Biological Activity
2-Amino-N-methyl-N-(2-methyl-benzyl)-acetamide is an organic compound with potential therapeutic applications due to its structural characteristics. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an amino group, a methyl group, and a substituted benzyl moiety, which contribute to its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. The presence of the amino group enhances interaction with bacterial cell membranes, potentially disrupting their integrity.
- Antitumor Effects : Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor activity.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the following table:
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, indicating significant antimicrobial potential .
- Antitumor Effects : Research on structurally similar compounds has demonstrated their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. This was evidenced by a significant increase in annexin V-FITC positivity, suggesting enhanced apoptotic activity compared to controls .
- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties of related compounds revealed their ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
